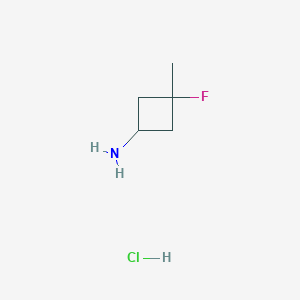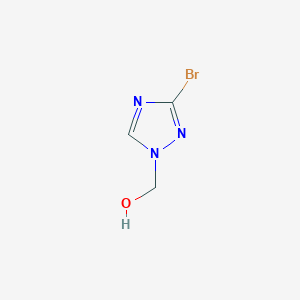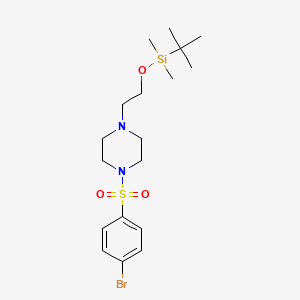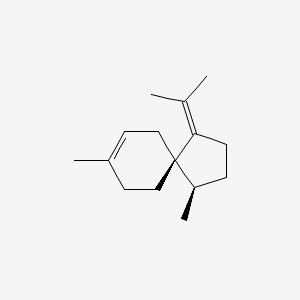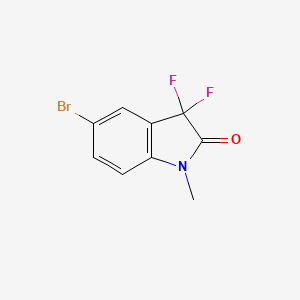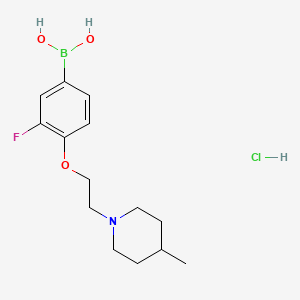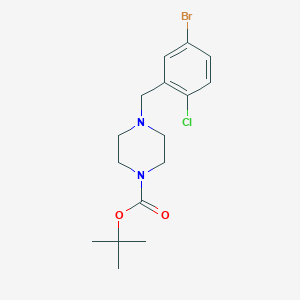
5-(2-氟苯基)-1H-吡咯-3-羧酸
描述
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with a fluorophenyl group and a carboxylic acid group
科学研究应用
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
Target of Action
It’s worth noting that similar compounds have been involved in suzuki cross-coupling reactions and the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . This process involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .
Biochemical Pathways
It’s known that similar compounds are involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .
Result of Action
Similar compounds have shown potential in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype m1 agonistic activity .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. For instance, it has been observed to participate in Suzuki cross-coupling reactions, which are essential for the synthesis of biaryl compounds . The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the enzymes and proteins involved.
Cellular Effects
The effects of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of muscarinic acetylcholine receptors, which play a crucial role in cell signaling . Additionally, its impact on gene expression can lead to changes in cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
At the molecular level, 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. For instance, it has been observed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This mechanism of action is crucial for understanding its role in various biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Over time, it may undergo degradation, which can influence its activity and effectiveness. Long-term studies have indicated that it can have sustained effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic state of the cell
Transport and Distribution
The transport and distribution of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these processes is crucial for elucidating its effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it interacts with various biomolecules within these compartments
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Bromination: 2-Fluoroacetophenone is reacted with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone.
Condensation: The brominated compound is then reacted with malononitrile to form 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile.
Dechlorination: Catalytic hydrogenation is used to remove the chlorine atom, resulting in 5-(2-fluorophenyl)-1H-pyrrole-3-nitrile.
Hydrogenation: Finally, hydrogenation reduction under catalytic conditions produces 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of high-pressure reactors, efficient catalysts, and continuous flow processes to ensure high yield and purity .
化学反应分析
Types of Reactions
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde: A closely related compound with similar structural features.
Thiophene Derivatives: Compounds with a sulfur atom in the ring, which exhibit different chemical and biological properties.
Uniqueness
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound in various research fields .
属性
IUPAC Name |
5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-4-2-1-3-8(9)10-5-7(6-13-10)11(14)15/h1-6,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSZTLBZFMBSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


